3-(3-Trifluoromethylbenzoyl)thiophene

Overview

Description

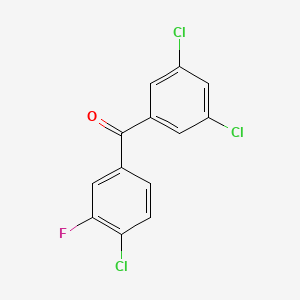

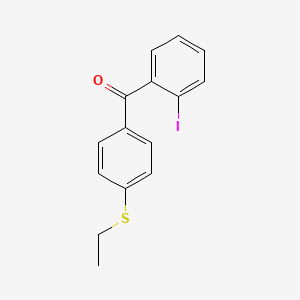

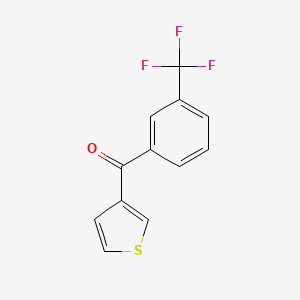

“3-(3-Trifluoromethylbenzoyl)thiophene” is a chemical compound with the CAS Number: 898771-33-0 . It has a linear formula of C12H7F3OS .

Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” involves various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H7F3OS . It has a molecular weight of 256.25 g/mol .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.25 g/mol . It has a density of 1.344g/cm3 and a boiling point of 317.9ºC at 760 mmHg .Scientific Research Applications

Pyrolysis Mechanism

The pyrolysis mechanism of thiophene derivatives, closely related to 3-(3-Trifluoromethylbenzoyl)thiophene, has been studied using density function theory. This research provides insights into the thermal stability and decomposition pathways of these compounds, which are significant in various industrial applications (Li et al., 2021).

Fluorescent Nitrobenzoyl Polythiophenes

Thiophene derivatives have been synthesized and characterized for their spectroscopic and electrochemical properties. These compounds exhibit fluorescence, which could be harnessed in optical materials and sensor technologies (Coelho et al., 2015).

Synthesis of Benzo[b]thiophenes

Methods for synthesizing benzo[b]thiophene derivatives, similar to this compound, have been developed. These compounds have applications in pharmaceuticals, particularly as selective estrogen receptor modulators (David et al., 2005).

Antiproliferative Properties

A study on functionalized benzo[b]thiophenes revealed that they possess antiproliferative properties, indicating potential use in cancer therapy. Such compounds have shown effectiveness against various cancer cell lines (Shams et al., 2010).

Synthesis and Reactivity

Research on the synthesis of thiophene-fused tetracyanoquinodimethanes and their reactivity with other compounds indicates potential applications in organic electronics and materials science (Iwasaki et al., 1992).

Decomposition Mechanism in Heavy Oil

The decomposition mechanism of thiophene compounds in heavy oil under supercritical water has been investigated. This research is crucial for understanding the behavior of such compounds in industrial processes like refining and petrochemical applications (Qi et al., 2020).

Synthesis of Heterocyclic Compounds

Thiophene derivatives have been utilized for synthesizing various heterocyclic compounds, demonstrating the versatility of thiophene chemistry in pharmaceutical and chemical synthesis (Abdo et al., 2020).

Organotransition Metal Chemistry

Thiophenes' interaction with transition metal complexes has been extensively studied, revealing patterns of reactivity that are useful in synthetic organic chemistry and catalysis (Angelici, 2001)

Properties

IUPAC Name |

thiophen-3-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-2-8(6-10)11(16)9-4-5-17-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZVFNAEKCVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641848 | |

| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-33-0 | |

| Record name | 3-Thienyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thiophen-3-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-3-(3-trifluoromethylbenzoyl)thiophene interact with A1 adenosine receptors and what are the downstream effects?

A1: 2-Amino-3-(3-trifluoromethylbenzoyl)thiophene, also known as PD 81,723, acts as an allosteric enhancer of A1 adenosine receptors. [] This means that it binds to a site distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This binding event enhances the binding affinity of agonists to the receptor. While the precise molecular mechanisms are still under investigation, this allosteric modulation ultimately leads to increased activation of downstream signaling pathways associated with A1AR, such as inhibition of adenylate cyclase and modulation of ion channel activity. []

Q2: How does the structure of 2-amino-3-(3-trifluoromethylbenzoyl)thiophene influence its potency as an allosteric enhancer of A1AR?

A2: The study highlights the importance of specific structural features for AE activity. For instance, the presence of a 3-(3-trifluoromethylbenzoyl) group on the thiophene ring is critical for activity, as demonstrated by the reduced potency observed with a 3-ethoxycarbonyl substituent. [] Additionally, modifications to other positions on the thiophene ring, such as the introduction of bromine at the 5-position, can significantly enhance AE activity. [] These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the potency and selectivity of novel A1AR allosteric enhancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.